DL-Allylglycine is a racemic, unnatural alpha-amino acid characterized by a terminal alkene (allyl) side chain. In industrial and laboratory procurement, it serves as a critical bifunctional building block, offering both standard amino acid reactivity for peptide backbone integration and a reactive terminal double bond for post-synthetic modifications. It is predominantly procured for two distinct workflows: as a precursor for ruthenium-catalyzed ring-closing metathesis (RCM) in the synthesis of stabilized cyclic peptides, and as a potent, bulk-scale in vivo inhibitor of glutamate decarboxylase (GAD) for neurological modeling. Compared to its enantiopure counterparts, the DL-racemate provides a highly cost-effective solution for polymer functionalization, non-stereospecific screening, and bulk animal studies where the racemic mixture is fully efficacious .
Generic substitution of DL-Allylglycine with other unnatural amino acids or alternative seizure-inducing agents fundamentally alters experimental and synthetic outcomes. In peptide chemistry, substituting DL-Allylglycine with Propargylglycine shifts the available orthogonal chemistry from ruthenium-catalyzed olefin metathesis to copper-catalyzed azide-alkyne cycloaddition (CuAAC), which cannot form the specific dicarba carbon-carbon bridges required for certain metabolically stable cyclic peptides . Furthermore, in neurological modeling, replacing DL-Allylglycine with common convulsants like Pentylenetetrazol (PTZ) changes the mechanism of action from the upstream inhibition of GABA biosynthesis (via GAD inhibition) to downstream GABA-A receptor antagonism, invalidating studies focused on neurotransmitter metabolic pathways . Finally, substituting with L-Allylglycine incurs severe cost penalties without added benefit in bulk polymer synthesis or non-stereospecific in vivo models where the DL-mixture is completely sufficient.
DL-Allylglycine provides a terminal alkene essential for synthesizing metabolically stable cyclic peptides via ruthenium-catalyzed ring-closing metathesis (RCM). When incorporated into peptide sequences (e.g., opioid peptide analogs), the allyl groups undergo RCM to form robust carbon-carbon (dicarba) bridges. This is a direct structural upgrade over traditional cysteine-based disulfide bridges, which are highly susceptible to in vivo redox degradation. Unlike Propargylglycine, which contains an alkyne and is restricted to triazole formation via click chemistry, Allylglycine specifically enables the formation of these continuous hydrocarbon linkages .
| Evidence Dimension | Cross-linking bond stability and catalytic route |
| Target Compound Data | DL-Allylglycine (Alkene) enables Ru-catalyzed RCM to form redox-stable dicarba (C-C) bridges. |
| Comparator Or Baseline | Cysteine (Disulfide) or Propargylglycine (Alkyne) |
| Quantified Difference | Shifts linkage from redox-sensitive S-S bonds or bulky triazole rings to a continuous, metabolically stable C=C / C-C bridge. |
| Conditions | Ruthenium-catalyzed ring-closing metathesis in solid-phase or solution-phase peptide synthesis. |
Buyers developing metabolically stable peptide therapeutics must procure alkene-bearing amino acids like Allylglycine to replace easily degraded disulfide bonds.
In neuropharmacological procurement, DL-Allylglycine is selected for its ability to directly inhibit glutamate decarboxylase (GAD), fundamentally reducing brain GABA concentrations. Quantitative in vivo studies demonstrate that a single dose of DL-Allylglycine (0.8 mmol/kg, i.p.) significantly alters polyamine metabolism, increasing mouse brain ornithine decarboxylase (ODC) activity while decreasing S-adenosyl-L-methionine decarboxylase (SAM-DC) activity. This upstream metabolic disruption contrasts sharply with standard convulsants like Pentylenetetrazol (PTZ), which merely block the GABA-A receptor without halting GABA synthesis.
| Evidence Dimension | Mechanism of GABAergic disruption |
| Target Compound Data | DL-Allylglycine inhibits GAD, actively depleting brain GABA and altering ODC/SAM-DC activity at 0.8 mmol/kg. |
| Comparator Or Baseline | Pentylenetetrazol (PTZ) / Bicuculline |
| Quantified Difference | Targets GABA synthesis (enzyme inhibition) rather than downstream receptor antagonism. |
| Conditions | In vivo mouse models (0.8 mmol/kg, i.p. dosing). |
Procurement for epilepsy or neurotransmitter research must select DL-Allylglycine when the experimental design requires actual depletion of GABA rather than simple receptor blockade.
DL-Allylglycine serves as a mechanism-based covalent inactivator for the flavoenzyme proline dehydrogenase (PRODH), an important target in cancer metabolism. Structural and kinetic analyses reveal that the allyl warhead of Allylglycine covalently modifies the FAD N5 atom via a propanal intermediate. While N-propargylglycine (alkyne warhead) is generally a more efficient inactivator, Allylglycine provides a distinct chemical mechanism and intermediate structure for FAD modification. This makes it a critical comparative probe for researchers mapping the active site and hydride transfer mechanisms of PRODH [1].
| Evidence Dimension | Mechanism of FAD N5 covalent modification |
| Target Compound Data | Allylglycine utilizes an alkene warhead, modifying FAD N5 via a propanal intermediate. |
| Comparator Or Baseline | N-propargylglycine |
| Quantified Difference | Provides an alternative inactivation intermediate (propanal vs alkyne-derived adduct) for PRODH structural mapping. |
| Conditions | Crystallographic and kinetic assays of PRODH enzyme complexes. |
Structural biologists and chemical probe developers procure Allylglycine to access a specific alkene-driven covalent inactivation pathway that differs from standard alkyne probes.
In polymer chemistry, the racemic DL-Allylglycine is highly valued as a monomer for synthesizing functionalized block copolymers, such as PDLAG-b-PEG-b-PDLAG. The pendant allyl groups introduced by DL-Allylglycine allow the polymer to exhibit reversible, thermo-responsive sol-to-gel transitions within minutes, and sonication-responsive gel-to-sol transitions within seconds. Compared to saturated aliphatic amino acids (e.g., Leucine or Alanine) which lack these reactive pendant groups, DL-Allylglycine provides the necessary unsaturation for advanced macroscopic material properties and subsequent cross-linking [1].
| Evidence Dimension | Stimuli-responsive phase transition capabilities |
| Target Compound Data | PDLAG (poly-DL-allylglycine) segments enable sol-to-gel transitions in minutes and sonication responses in seconds. |
| Comparator Or Baseline | Saturated poly-amino acids (e.g., poly-leucine) |
| Quantified Difference | Introduces rapid, tunable thermo- and mechano-responsiveness via the terminal alkene interactions. |
| Conditions | Aqueous solutions of PDLAG-b-PEG-b-PDLAG block copolymers under thermal or sonication stress. |
Materials scientists procure DL-Allylglycine over standard amino acids to engineer stimuli-responsive hydrogels and functionalizable biopolymers.
Procured as a critical building block to replace fragile disulfide bonds with robust dicarba bridges via ruthenium-catalyzed ring-closing metathesis (RCM), significantly enhancing the in vivo half-life of peptide therapeutics .
Selected for bulk animal studies requiring the direct enzymatic inhibition of glutamate decarboxylase (GAD) to lower brain GABA levels, providing a distinct metabolic model compared to standard receptor antagonists .
Utilized as a functional monomer in block copolymers (e.g., PDLAG-b-PEG-b-PDLAG) to create advanced materials capable of rapid, reversible thermo- and sonication-responsive sol-gel transitions [1].
Employed as a mechanism-based inactivator of proline dehydrogenase (PRODH) to study FAD N5 modification via propanal intermediates, serving as a vital mechanistic comparator to alkyne-based probes [2].
Irritant